molecular formula C8H6N2O2S B11902750 3-Aminobenzo[d]isothiazole-4-carboxylic acid

3-Aminobenzo[d]isothiazole-4-carboxylic acid

Cat. No.: B11902750
M. Wt: 194.21 g/mol
InChI Key: OVSCIXRDTBJNPD-UHFFFAOYSA-N
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Description

3-Aminobenzo[d]isothiazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C8H6N2O2S It features a benzene ring fused with an isothiazole ring, and it contains both an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminobenzo[d]isothiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with maleic anhydride, followed by cyclization and oxidation steps to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Aminobenzo[d]isothiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Aminobenzo[d]isothiazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminobenzo[d]isothiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

  • 2-Aminobenzo[d]isothiazole-4-carboxylic acid
  • 4-Aminobenzo[d]isothiazole-5-carboxylic acid
  • 5-Aminobenzo[d]isothiazole-6-carboxylic acid

Comparison: 3-Aminobenzo[d]isothiazole-4-carboxylic acid is unique due to the position of its functional groups, which can significantly influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

3-amino-1,2-benzothiazole-4-carboxylic acid

InChI

InChI=1S/C8H6N2O2S/c9-7-6-4(8(11)12)2-1-3-5(6)13-10-7/h1-3H,(H2,9,10)(H,11,12)

InChI Key

OVSCIXRDTBJNPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SN=C2N)C(=O)O

Origin of Product

United States

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